![molecular formula C9H5ClN4O B2906413 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine CAS No. 35263-20-8](/img/structure/B2906413.png)
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine (6C3FTP) is a novel drug-like molecule that has been studied extensively in recent years. It has been shown to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. 6C3FTP has also been studied for its potential applications in the field of cancer therapy.
Applications De Recherche Scientifique
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been studied extensively for its potential applications in the field of cancer therapy. It has been shown to possess anti-cancer activity by targeting multiple pathways involved in tumor progression and metastasis. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in various cell types, such as macrophages, hepatocytes, and endothelial cells. 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has also been studied for its antifungal activity. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.
Mécanisme D'action
The precise mechanism of action of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine is still unknown. However, it is believed to involve the inhibition of multiple pathways involved in tumor progression and metastasis. It has been shown to inhibit the activity of NF-κB and STAT3, two transcription factors involved in the regulation of tumor progression and metastasis. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to inhibit the activity of PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival. Furthermore, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, such as macrophages, hepatocytes, and endothelial cells. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to modulate the activity of various enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been optimized using microwave irradiation and solvent-free conditions. This makes it easy to synthesize in the lab and allows for the rapid production of large quantities of the compound. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. This makes it an ideal compound for use in lab experiments. However, the precise mechanism of action of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine is still unknown and further research is needed to fully understand its effects.
Orientations Futures
The potential future directions for 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine research include:
• Further investigation of its anti-cancer activity by targeting multiple pathways involved in tumor progression and metastasis.
• Further exploration of its anti-inflammatory and antioxidant properties.
• Further study of its potential applications in the field of cancer therapy.
• Further investigation of its antifungal activity.
• Further research into its biochemical and physiological effects.
• Investigation of its potential therapeutic applications in other diseases.
• Investigation of its potential toxicity and side effects.
• Investigation of its potential interactions with other drugs.
Méthodes De Synthèse
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been synthesized through a variety of methods, including the condensation of 2-furylacetic acid with 1,2,4-triazole and the reaction of 3-chloropyridine with 2-furylacetic acid. The synthesis of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been optimized using microwave irradiation and solvent-free conditions. The most successful method involves the reaction of 2-furylacetic acid with 1,2,4-triazole in the presence of a base and a catalyst, such as N-methylmorpholine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is usually complete within 3-4 hours.
Propriétés
IUPAC Name |
6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRHRYJCPVVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


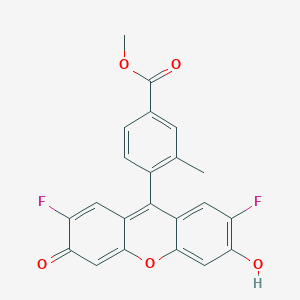
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)
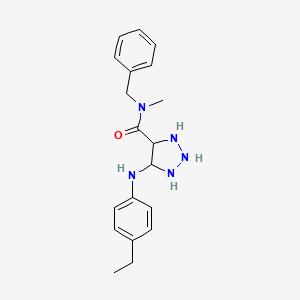
![N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2906335.png)
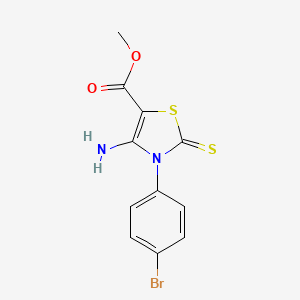
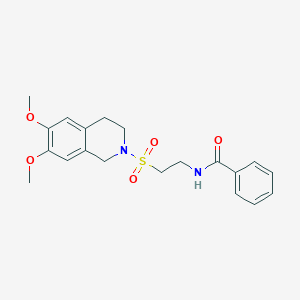

![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)
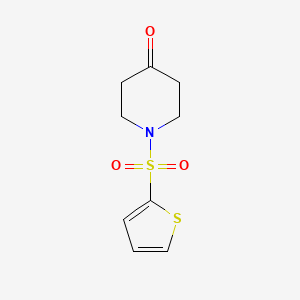


![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)